molecular formula C10H17N3O2S B11685712 6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione

6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B11685712
M. Wt: 243.33 g/mol
InChI Key: QGAQOPDECLOEMG-UHFFFAOYSA-N
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Description

6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, which includes a heptylthio group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with heptylthiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(alkylthio)-1,3,5-triazine: Similar structure but with different alkyl groups.

    2,4,6-tris(arylthio)-1,3,5-triazine: Contains aryl groups instead of alkyl groups.

    6-(alkylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Varies in the length and type of the alkyl chain.

Uniqueness

6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific heptylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

6-heptylsulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H17N3O2S/c1-2-3-4-5-6-7-16-9-8(14)11-10(15)13-12-9/h2-7H2,1H3,(H2,11,13,14,15)

InChI Key

QGAQOPDECLOEMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NNC(=O)NC1=O

Origin of Product

United States

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